2,5-Dichlorobenzoate Supports Pseudomonas Growth Whereas 2,6-Dichlorobenzoate Is Lethal
In a direct head-to-head study, Pseudomonas aeruginosa LP5 grew on 2,5-dichlorobenzoate as sole carbon source with a doubling time of 6.64 days and a mean growth rate (k) of 0.104 d⁻¹. In stark contrast, the same organism exhibited a prolonged 9-day lag phase followed by a brief growth burst (D = 1.1 d, k = 0.628 d⁻¹) and complete death within 72 hours when cultured on the positional isomer 2,6-dichlorobenzoate [1]. This demonstrates that the 2,5-substitution pattern is permissive for microbial metabolism, while the 2,6-pattern is acutely toxic to the same strain.
| Evidence Dimension | Microbial growth kinetics (doubling time, growth rate, viability) |
|---|---|
| Target Compound Data | Doubling time (D) = 6.64 d; mean growth rate (k) = 0.104 d⁻¹; sustained growth |
| Comparator Or Baseline | 2,6-Dichlorobenzoate: Prolonged lag (9 d), then D = 1.1 d, k = 0.628 d⁻¹, followed by death within 72 h |
| Quantified Difference | 2,6-isomer caused complete cell death vs. sustained growth on 2,5-isomer; ~6-fold slower steady-state growth rate on 2,5-isomer indicates metabolic utilization rather than shock response |
| Conditions | Pseudomonas aeruginosa LP5; sole carbon source; aerobic liquid culture |
Why This Matters
For bioremediation research or microbial degradation studies, selecting the 2,5-isomer over the 2,6-isomer is the difference between a viable experimental system and complete culture collapse.
- [1] Obayori, S.O., Ilori, M.O., Amund, O.O. (2011). Growth of Pseudomonas aeruginosa LP5 on 2,5-Dichlorobenzoate: Detection of Aromatic Ring Hydroxylating Dioxygenase (ARHDO) Gene. International Research Journal of Microbiology, 2(2): 085-089. View Source
